REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH:8]=[CH:7][C:6]=2[CH:10]=1.C([SiH](CC)CC)C>C(O)(C(F)(F)F)=O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH2:8][CH2:7][C:6]=2[CH:10]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC2=C(C=CS2)C1
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
19.35 g
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 24 hours a sample removed for NMR analysis
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
at the 48 hour time point
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
from the 24 hour time point
|
Duration
|
24 h
|
Type
|
DISTILLATION
|
Details
|
Most of the TFA was distilled off under reduced pressure (40 mmHg)
|
Type
|
WASH
|
Details
|
washed with ether (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with sodium bicarbonate (1×100 mL), H2O (1×100 mL) and brine (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over Na2SO4 and concentration
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC2=C(CCS2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 46.5% | |
YIELD: CALCULATEDPERCENTYIELD | 46.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |